N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-fluorobenzamide
Description
The target compound, N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-fluorobenzamide, features a bifunctional structure comprising a 4-fluorobenzamide core, a 2,4-difluorophenyl group, and a 1,3-dioxoisoindol-2-yl moiety linked via a butyl chain.
Key structural attributes include:
- Fluorinated aromatic systems: The 2,4-difluorophenyl and 4-fluorobenzamide groups enhance lipophilicity and metabolic stability.
- Butyl linker: Facilitates conformational flexibility between the aromatic and heterocyclic components.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O3/c26-17-9-7-16(8-10-17)23(31)29(22-12-11-18(27)15-21(22)28)13-3-4-14-30-24(32)19-5-1-2-6-20(19)25(30)33/h1-2,5-12,15H,3-4,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBJSDVUPRWSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=C(C=C(C=C3)F)F)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phthalimide intermediate: This involves the reaction of phthalic anhydride with an amine to form the phthalimide ring.
Attachment of the butyl chain: The phthalimide intermediate is then reacted with a butyl halide under basic conditions to introduce the butyl chain.
Coupling with the difluorophenyl group: The final step involves coupling the difluorophenyl group with the phthalimide-butyl intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions with reagents like sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
Key Observations :
Heterocyclic Modifications
Key Observations :
Biological Activity
N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-fluorobenzamide is a synthetic organic compound with a complex structure that includes various functional groups contributing to its biological activity. The presence of fluorine in its structure enhances lipophilicity and may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a difluorophenyl group, a dioxoisoindole moiety, and a butyl chain. These structural components are significant for its biological activity.
| Property | Details |
|---|---|
| Molecular Weight | 486.49 g/mol |
| Lipophilicity | Enhanced by fluorine substituents |
| Functional Groups | Amide, dioxo, difluorophenyl |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. The compound may act as an allosteric modulator , influencing receptor signaling pathways without directly activating them.
The unique combination of fluorinated aromatic systems and the dioxoisoindole moiety may confer distinct pharmacological properties. Similar compounds have shown promise in anti-inflammatory and anticancer activities due to their ability to interfere with cellular signaling pathways.
Case Studies and Research Findings
A review of existing literature reveals limited direct studies on this specific compound; however, related compounds have been investigated extensively:
- Anti-Cancer Activity : Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, compounds like ADX47273 and MNI-137 have demonstrated efficacy in modulating mGlu receptors and exhibiting neuroprotective effects .
- Inflammatory Response : The anti-inflammatory potential of structurally related compounds has been documented. For instance, RO4491533 has been evaluated for its properties that could mitigate inflammatory responses in various models.
Comparative Analysis
The following table compares this compound with similar compounds regarding their biological activities:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Difluorophenyl + Dioxoisoindole | mGluR modulation; potential anti-cancer activity |
| ADX47273 | Similar aromatic core | Allosteric modulation of mGlu receptors |
| MNI-137 | Isoindole structure | Neuroprotective effects |
| RO4491533 | Difluorophenyl group | Anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
